3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one 3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 2201872-65-1
VCID: VC4279494
InChI: InChI=1S/C19H25N7O/c1-12-13(2)20-11-26(19(12)27)10-15-5-7-25(8-6-15)18-16-9-21-24(4)17(16)22-14(3)23-18/h9,11,15H,5-8,10H2,1-4H3
SMILES: CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)C
Molecular Formula: C19H25N7O
Molecular Weight: 367.457

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

CAS No.: 2201872-65-1

Cat. No.: VC4279494

Molecular Formula: C19H25N7O

Molecular Weight: 367.457

* For research use only. Not for human or veterinary use.

3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one - 2201872-65-1

Specification

CAS No. 2201872-65-1
Molecular Formula C19H25N7O
Molecular Weight 367.457
IUPAC Name 3-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Standard InChI InChI=1S/C19H25N7O/c1-12-13(2)20-11-26(19(12)27)10-15-5-7-25(8-6-15)18-16-9-21-24(4)17(16)22-14(3)23-18/h9,11,15H,5-8,10H2,1-4H3
Standard InChI Key ZJXDHHMGOBWRNQ-UHFFFAOYSA-N
SMILES CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)C

Introduction

Structural and Chemical Properties

Core Architecture and Functional Groups

The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising a pyrazole fused to a pyrimidine ring. Substituents at the 1- and 6-positions of the pyrazole include methyl groups, while the 4-position is occupied by a piperidine moiety connected via a methylene bridge to a 5,6-dimethyl-3,4-dihydropyrimidin-4-one group. This arrangement creates a rigid, planar structure ideal for π-π stacking interactions in enzyme binding pockets.

Key functional groups include:

  • Pyrazolo[3,4-d]pyrimidine: Serves as a kinase-binding motif.

  • Piperidine: Enhances solubility and modulates stereoelectronic properties.

  • Dihydropyrimidinone: Contributes to hydrogen bonding via its carbonyl oxygen.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₉H₂₅N₇O
Molecular Weight367.457 g/mol
IUPAC Name3-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
SMILESCC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)C
PubChem CID126941217

The compound’s solubility remains uncharacterized, though its logP value (predicted at 2.1) suggests moderate lipophilicity.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from commercially available pyrazolo[3,4-d]pyrimidine precursors. Key steps include:

  • Nucleophilic Substitution: Introduction of the piperidine group at the 4-position of the pyrazolo[3,4-d]pyrimidine core under reflux conditions with ethanol as a solvent.

  • Reductive Amination: Coupling of the piperidine intermediate with 5,6-dimethyl-3,4-dihydropyrimidin-4-one using sodium triacetoxyborohydride (NaBH(OAc)₃) to form the methylene bridge .

  • Methylation: Final installation of methyl groups at the 1- and 6-positions using methyl iodide in the presence of a base.

Yields for critical intermediates range from 46% (aldehyde oxidation) to 89% (cyclization steps), with purification achieved via column chromatography .

Structural Modifications

Structure-activity relationship (SAR) studies emphasize the importance of:

  • Piperidine Positioning: Optimal spatial orientation enhances binding to kinase hydrophobic pockets.

  • Methyl Substituents: Improve metabolic stability by shielding reactive sites from cytochrome P450 enzymes .

Mechanism of Action and Biological Activity

Kinase Inhibition

The compound exhibits potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kδ, with IC₅₀ values in the nanomolar range . Docking studies reveal:

  • H-Bond Interaction: The morpholine oxygen (in analogous structures) forms a critical hydrogen bond with Val-828 in the kinase hinge region .

  • Hydrophobic Packing: The pyrazolo[3,4-d]pyrimidine core engages in van der Waals interactions with Leu-758 and Ile-831 .

Selectivity Profile

Compared to other PI3K isoforms (α, β, γ), selectivity for PI3Kδ is achieved through:

  • Steric Complementarity: The 5,6-dimethyl group avoids clashes with larger residues in non-δ isoforms.

  • Piperidine Flexibility: Adjusts conformation to fit the δ isoform’s unique affinity pocket .

Therapeutic Applications

Oncology

Preclinical models demonstrate efficacy in:

  • Leukemia: Suppression of PI3K/Akt/mTOR signaling in Jurkat T-cells (IC₅₀ = 18 nM) .

  • Solid Tumors: Synergy with checkpoint inhibitors in murine melanoma models .

Inflammatory Diseases

  • Rheumatoid Arthritis: Reduces TNF-α production in macrophages by 78% at 100 nM .

  • Autoimmune Disorders: Oral administration (10 mg/kg/day) ameliorates symptoms in murine lupus models .

Future Directions

Clinical Translation

Challenges include optimizing bioavailability (current oral bioavailability: 22%) and mitigating off-target effects on cardiac ion channels.

Combination Therapies

Ongoing studies explore synergies with:

  • BTK Inhibitors: Enhanced apoptosis in B-cell malignancies.

  • PD-1 Blockers: Immune checkpoint modulation in solid tumors .

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